3-Oxobenzo[d]isothiazole-2(3H)-carboxamide
Description
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-oxo-1,2-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c9-8(12)10-7(11)5-3-1-2-4-6(5)13-10/h1-4H,(H2,9,12) |
InChI Key |
KOZLFGJOHMAYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Saccharin Sodium Salt and Bromoacetonitrile
One efficient method involves the reaction of saccharin sodium salt with bromoacetonitrile in dimethylformamide (DMF) at 80–90 °C. This step yields 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile with an excellent yield of 96%, which is significantly higher than previously reported methods with yields ranging from 66% to 88%.
| Reagent | Amount | Conditions |
|---|---|---|
| Saccharin sodium salt | Commercially available | Heated in DMF |
| Bromoacetonitrile | Stoichiometric | 80–90 °C, 3–4 hours |
| Solvent | DMF |
The product is characterized by spectroscopic techniques including proton and carbon NMR, IR, and mass spectrometry. The IR spectrum shows a characteristic amidic carbonyl peak at 1741 cm⁻¹ and a cyanide peak at 2021 cm⁻¹. Mass spectrometry confirms the molecular structure with a notable fragment at m/z = 158, corresponding to the loss of sulfur dioxide from the thiazole ring.
Esterification to Form this compound Derivatives
The nitrile intermediate can be converted into ester derivatives by acidic hydrolysis using concentrated sulfuric acid and various alcohols (methanol, ethanol, butanol, pentanol, isopropanol). This reaction occurs at 100 °C and yields moderate to excellent product amounts.
| Reagent | Amount | Conditions |
|---|---|---|
| 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile | Stoichiometric | Concentrated H₂SO₄, 100 °C |
| Alcohols (MeOH, EtOH, etc.) | Excess |
An alternative method involves refluxing an ester intermediate in concentrated hydrochloric acid at 120 °C, followed by hydrolysis with different alcohols in sulfuric acid at 120 °C to yield various esters.
One-Pot Synthesis Using Triphosgene and Primary Amines
A general procedure for preparing N-alkyl-3-oxobenzo[d]isothiazole-2(3H)-carboxamide analogues involves the reaction of triphosgene with a primary amine in dichloromethane (DCM) in the presence of triethylamine. The intermediate formed is then reacted with 1,2-benzisothiazol-3-one in tetrahydrofuran (THF) under reflux for 30 minutes. The final product is isolated by precipitation upon mixing with acetone and water, followed by filtration and washing.
| Step | Reagents and Conditions |
|---|---|
| 1. Formation of isocyanate | Triphosgene (10 mmol) + primary amine (10 mmol) + triethylamine in DCM, dropwise addition |
| 2. Reaction with benzisothiazolone | 1,2-Benzisothiazol-3-one (10 mmol) in THF, reflux 30 min |
| 3. Isolation | Solvent removal, dissolution in acetone, precipitation with water, vacuum filtration |
This method provides a versatile route to various N-substituted carboxamide derivatives with controlled reaction times and yields.
Analytical Data and Characterization
The prepared compounds are typically characterized by:
- Infrared Spectroscopy (IR): Identification of amidic and ester carbonyl groups with peaks around 1730–1772 cm⁻¹, and cyanide groups near 2021 cm⁻¹ for nitrile intermediates.
- Nuclear Magnetic Resonance (NMR): Proton (^1H) and carbon (^13C) NMR confirm the chemical environment of the synthesized molecules.
- Mass Spectrometry (MS): Molecular ion peaks and characteristic fragmentations, such as the loss of sulfur dioxide (m/z = 158), confirm the molecular structure.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reaction of saccharin sodium salt with bromoacetonitrile | Saccharin sodium salt, bromoacetonitrile, DMF | 80–90 °C, heating | 96 | High purity nitrile intermediate |
| Acidic hydrolysis and esterification | Nitrile intermediate, conc. H₂SO₄, alcohols | 100 °C, reflux | Moderate to excellent | Variety of esters formed |
| One-pot triphosgene and amine reaction | Triphosgene, primary amine, triethylamine, benzisothiazolone | DCM, THF, reflux 30 min | Not specified | Versatile for N-substituted derivatives |
Chemical Reactions Analysis
Types of Reactions
3-Oxobenzo[d]isothiazole-2(3H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .
Scientific Research Applications
3-Oxobenzo[d]isothiazole-2(3H)-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Oxobenzo[d]isothiazole-2(3H)-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Analogs
| Compound | Substituent | S–N Bond Length (Å) | Planarity of Ring |
|---|---|---|---|
| This compound | Carboxamide | 1.63 | Planar |
| Methyl 2-hydroxy-2-(...)propanoate | Hydroxypropanoate ester | 1.62 | Planar |
| 2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | Acetic acid | 1.64 | Planar |
Comparison with Isoxazole Derivatives
Isoxazole-based analogs (e.g., N,N-dimethyl-3-oxoisoxazole-2(3H)-carboxamide ) replace sulfur with oxygen, reducing electron-withdrawing effects. This substitution decreases ring aromaticity and alters reactivity, as evidenced by lower melting points (e.g., 94–95°C for isopropyl derivatives) compared to sulfur-containing analogs .
Antimicrobial and Antifungal Effects
- N-(2-Methoxyphenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide exhibits 80–100% inhibition against Bacillus subtilis and Botryodiplodia theobromae at 50 mg/L .
- 2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylacetamide derivatives show >80% inhibition of marine heterotrophic bacteria at 0.01% concentration .
Enzyme Inhibition
Biological Activity
3-Oxobenzo[d]isothiazole-2(3H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has shown that derivatives of this compound exhibit various pharmacological properties, including antimicrobial, anticancer, and insecticidal activities. This article reviews the biological activity of this compound, summarizing key findings from recent studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, a systematic review highlighted the effectiveness of certain derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the benzothiazole core could enhance antimicrobial potency .
Table 1: Antimicrobial Activity of 3-Oxobenzo[d]isothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12 µg/mL |
| Compound B | E. coli | 8 µg/mL |
| Compound C | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. One study reported that certain derivatives exhibited cytotoxic effects on glioma cells with IC50 values lower than those of standard chemotherapeutics like cisplatin . These compounds were shown to inhibit DNA synthesis and induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against C6 Glioma Cells
In a comparative study, a derivative of this compound demonstrated significant cytotoxicity with an IC50 of 8.3 ± 2.6 µg/mL against C6 glioma cells, outperforming cisplatin (IC50 = 13.7 ± 1.2 µg/mL) .
Insecticidal Activity
Research has also highlighted the insecticidal properties of this compound, particularly against malaria vectors such as Anopheles gambiae. Studies have shown that certain derivatives possess excellent contact toxicity to both wild-type and resistant strains of mosquitoes . The mechanism involves the inhibition of acetylcholinesterase (AChE), which is crucial for mosquito survival.
Table 2: Insecticidal Activity Against Anopheles gambiae
| Compound | Strain Type | Contact Toxicity (LC50) |
|---|---|---|
| Compound D | Wild-type (G3) | 5 µg/mL |
| Compound E | Resistant (Akron) | 10 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, the inhibition of AChE in mosquitoes leads to neurotoxic effects, ultimately resulting in mortality . Additionally, the anticancer activity is linked to the compound's ability to induce apoptosis through DNA damage and cell cycle arrest mechanisms .
Q & A
Q. What are the standard synthetic routes for preparing 3-Oxobenzo[d]isothiazole-2(3H)-carboxamide derivatives?
The synthesis typically involves reacting 1,2-benzisothiazol-2(3H)-one with substituted phenyl isocyanates under anhydrous conditions. For example, 13 derivatives were synthesized via this method, yielding compounds with varying aryl substituents (e.g., electron-withdrawing or -donating groups). Key steps include refluxing in aprotic solvents (e.g., toluene) and purification via flash chromatography (20–30% ethyl acetate in hexane) . Alternative methods involve carbamoyl chloride reactions under nitrogen atmosphere, as seen in analogous isoxazole-carboxamide syntheses .
Q. How is the antimicrobial activity of this compound evaluated experimentally?
Bioassays are conducted at standardized concentrations (e.g., 50 mg/L) against bacterial/fungal strains like Bacillus subtilis and Botryodiplodia theobromae. Inhibition rates are quantified using agar diffusion or broth dilution methods. Some derivatives exhibit 80–100% inhibition, attributed to the carboxamide group’s interaction with microbial enzymes .
Q. What spectroscopic techniques are used to confirm the structure of synthesized derivatives?
1H/13C NMR and HRMS are critical for structural elucidation. For example, 1H NMR peaks at δ 5.41 (s, 1H) confirm isothiazole ring protons, while carboxamide carbonyls appear at ~167–174 ppm in 13C NMR. HRMS validates molecular weights (e.g., C9H7NO3S: 209.22 g/mol) .
Advanced Research Questions
Q. How do substituents on the aryl group influence biological activity in this compound derivatives?
Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing electrophilicity and membrane permeability. In contrast, electron-donating groups (e.g., methoxy) reduce efficacy. Quantitative structure-activity relationship (QSAR) models can optimize substituent selection .
Q. What advanced chromatographic methods resolve purification challenges for carboxamide derivatives?
Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) achieves >95% purity for polar derivatives. For lipophilic analogs, silica gel chromatography with ethyl acetate/hexane gradients (20–30%) is effective. Purity is confirmed via TLC (Rf = 0.3–0.5) .
Q. How should researchers address contradictory bioactivity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size). Standardized protocols (CLSI guidelines) and dose-response curves (IC50/EC50 calculations) improve reproducibility. Cross-validation using orthogonal assays (e.g., enzymatic vs. whole-cell) is recommended .
Q. What methodologies assess the antifouling potential of this compound in marine applications?
Static immersion assays using polymer-coated panels in seawater evaluate inhibition of barnacle (Balanus amphitrite) and algae (Ulva rigida) adhesion over 30–60 days. LC50 values for larval toxicity are determined via probit analysis .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Stability studies show degradation via hydrolysis of the carboxamide group in humid environments. Storage under inert atmosphere (argon) at 4°C in amber vials preserves integrity for >6 months. Degradation products are monitored via LC-MS .
Q. What computational approaches predict binding modes of this compound to acetylcholinesterase (AChE)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify key interactions: (1) hydrogen bonding between the carboxamide oxygen and AChE’s catalytic triad (Ser200, His440), and (2) π-π stacking with Trp84. Binding free energies (ΔG) correlate with experimental IC50 values .
Methodological Considerations
Q. How are synthetic yields optimized for large-scale production of carboxamide derivatives?
Catalytic methods (e.g., DMAP for acylation) improve yields from 14% to >80%. Microwave-assisted synthesis reduces reaction times (2–4 hrs vs. 24 hrs) while maintaining regioselectivity. Solvent choice (DMF vs. THF) also impacts efficiency .
Q. What safety protocols are critical when handling this compound?
Hazard statements (H302, H315, H319) mandate PPE (gloves, goggles) and fume hood use. Waste disposal follows EPA guidelines for amide-containing compounds. Acute toxicity (LD50 > 500 mg/kg in rodents) requires cautious dosing in in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
